5,12-Naphthacenedione, 6,8,11-trihydroxy-1-methoxy-
Overview
Description
Molecular Structure Analysis
The molecular structure of “5,12-Naphthacenedione, 6,8,11-trihydroxy-1-methoxy-” is represented by the formula C19H12O6 . The molecular weight of this compound is 336.3 .Chemical Reactions Analysis
The electrochemical reduction of 5,12-Naphthacenedione derivatives in various mediums has been investigated, revealing insights into the effects of substituent groups on reduction potentials and oxidation processes.Physical And Chemical Properties Analysis
“5,12-Naphthacenedione, 6,8,11-trihydroxy-1-methoxy-” is a solid substance . It should be stored at 4° C . The molecular formula of this compound is C19H12O6, and it has a molecular weight of 336.3 .Scientific Research Applications
Metabolic Studies and Synthesis
- Identification of Metabolites: 5,12-Naphthacenedione derivatives, such as daunomycin and adriamycin, have been studied for their metabolites, which arise from reductive cleavage of the O-glycosidic linkage of parent drugs. These studies utilize techniques like infrared spectroscopy and high-resolution mass spectroscopy for metabolite identification (Bullock, Bruni, & Asbell, 1972).
- Synthesizing Methods: 5,12-Naphthacenedione plays a crucial role as an intermediate in synthesizing various medications, dyes, and biological reagents. Different synthesis substrates, routes, and reaction mechanisms have been extensively studied and summarized (Bai Bo, 2008).
- Convergent and Non-Convergent Synthesis: Research on the convergent and non-convergent synthesis of specific naphthacenedione derivatives, such as 4-demethoxy-daunomycinone and daunomycinone, highlights the utility of this compound in complex organic syntheses (Khanapure & Biehl, 1991).
Chemical Properties and Applications
- Luminescent Material: 5,12-Naphthacenedione derivatives have been explored as luminescent materials in organic light-emitting diodes (OLEDs), demonstrating properties like yellow fluorescence and potential applications in electro-luminescent devices (Yoon et al., 2003).
- Electrochemical Studies: The electrochemical reduction of 5,12-Naphthacenedione derivatives in various mediums has been investigated, revealing insights into the effects of substituent groups on reduction potentials and oxidation processes (Li, Caspar, & Dixon, 1980).
- Synthesis of Heterocyclic Compounds: The compound has been used in synthesizing unusual fused heterocyclic compounds, demonstrating its versatility in creating novel organic structures with potential applications in various fields (Tu et al., 2009).
properties
IUPAC Name |
6,8,11-trihydroxy-1-methoxytetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-7,20-21,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWINTHXQUZYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215138 | |
Record name | 7,8-Dehydro-9,10-desacetyldoxorubicinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione | |
CAS RN |
64845-67-6 | |
Record name | 7,8-Dehydro-9,10-desacetyldoxorubicinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064845676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dehydro-9,10-desacetyldoxorubicinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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